Naprodoxime
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Overview
Description
H14N2O2
Preparation Methods
Synthetic Routes:: The synthetic preparation of NAPRODOXIME involves several steps. One common route includes the following reactions:
Naphthalene Derivative Formation: Starting from naphthalene, the compound undergoes functionalization to introduce the desired substituents.
Amide Formation: The naphthalene derivative reacts with hydroxylamine to form the amide group.
Oxime Formation: The amide group is then converted to an oxime by reacting with hydroxylamine.
Industrial Production:: Industrial production methods for this compound may vary, but they typically involve efficient and scalable processes based on the synthetic routes mentioned above.
Chemical Reactions Analysis
NAPRODOXIME can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions may yield reduced forms of this compound.
Substitution: Substitution reactions can occur at specific functional groups. Common reagents and conditions used in these reactions depend on the specific transformation being carried out.
Scientific Research Applications
NAPRODOXIME has found applications in:
Medicine: It has been investigated for its potential antidepressant properties.
Biology: Researchers have explored its effects on biological systems.
Chemistry: Its reactivity and unique structure make it interesting for synthetic chemists.
Industry: this compound may have applications in the pharmaceutical industry.
Mechanism of Action
The exact mechanism by which NAPRODOXIME exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While NAPRODOXIME is unique in its structure, similar compounds may include other oximes, naphthalene derivatives, and amides.
Remember that this compound’s properties and applications are continually explored, and further research may reveal additional insights into its potential. For more detailed information, consult scientific literature and relevant studies .
Properties
CAS No. |
57925-64-1 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N'-hydroxy-2-naphthalen-1-yloxypropanimidamide |
InChI |
InChI=1S/C13H14N2O2/c1-9(13(14)15-16)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,16H,1H3,(H2,14,15) |
InChI Key |
KLWGWDOTUDKLKT-UHFFFAOYSA-N |
SMILES |
CC(C(=NO)N)OC1=CC=CC2=CC=CC=C21 |
Isomeric SMILES |
CC(/C(=N/O)/N)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C(=NO)N)OC1=CC=CC2=CC=CC=C21 |
Key on ui other cas no. |
792136-33-5 |
Origin of Product |
United States |
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